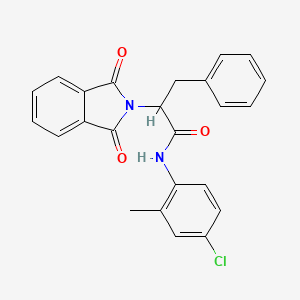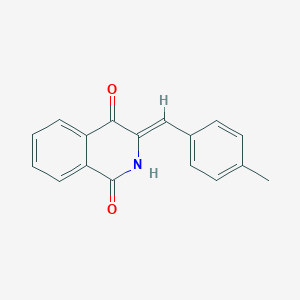
N-cyclopentyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopentyl-4-(2,5-dioxo-1-pyrrolidinyl)benzenesulfonamide, commonly referred to as CP-94,253, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CP-94,253 is a selective antagonist of the μ-opioid receptor, which is a target for many drugs used in pain management.
Wirkmechanismus
CP-94,253 acts as a competitive antagonist of the μ-opioid receptor. It binds to the receptor and prevents the binding of endogenous opioids such as enkephalins and endorphins. This results in a decrease in the activity of the receptor, which can lead to a reduction in pain perception.
Biochemical and Physiological Effects
CP-94,253 has been shown to have a number of biochemical and physiological effects. In studies using animal models, CP-94,253 has been shown to reduce pain perception and to have anxiolytic effects. It has also been shown to reduce the rewarding effects of opioids, which suggests that it may have potential applications in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of CP-94,253 is its selectivity for the μ-opioid receptor. This makes it a valuable tool for studying the function of this receptor in isolation. However, one limitation of CP-94,253 is its relatively low potency. This means that high concentrations of the compound may be required to achieve the desired effects in some experiments.
Zukünftige Richtungen
There are several future directions for research involving CP-94,253. One area of interest is the development of more potent analogues of CP-94,253 that could be used in lower concentrations. Another area of interest is the study of the effects of CP-94,253 on other opioid receptors, such as the δ-opioid receptor and the κ-opioid receptor. Finally, there is interest in the potential therapeutic applications of CP-94,253 in the treatment of addiction and pain management.
Conclusion
In conclusion, CP-94,253 is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a selective antagonist of the μ-opioid receptor and has been shown to have a number of biochemical and physiological effects. While CP-94,253 has some limitations, it remains a valuable tool for studying the function of the μ-opioid receptor and has potential applications in the treatment of addiction and pain management.
Synthesemethoden
The synthesis of CP-94,253 involves several steps and has been described in detail in the literature. The first step involves the reaction of 4-aminobenzenesulfonamide with cyclopentanone in the presence of a Lewis acid catalyst to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the corresponding amine. The amine is then reacted with pyrrolidine-2,5-dione in the presence of a base to form the final product, CP-94,253.
Wissenschaftliche Forschungsanwendungen
CP-94,253 has been extensively studied for its potential applications in scientific research. One of the main applications of CP-94,253 is in the study of the μ-opioid receptor. The μ-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. CP-94,253 has been shown to be a selective antagonist of the μ-opioid receptor, which makes it a valuable tool for studying the function of this receptor.
Eigenschaften
IUPAC Name |
N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-14-9-10-15(19)17(14)12-5-7-13(8-6-12)22(20,21)16-11-3-1-2-4-11/h5-8,11,16H,1-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZSUPHZNULEIMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(2,5-dioxopyrrolidin-1-yl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methyl-2-(4-nitrophenyl)-4-{[(4-piperidinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4968475.png)
![3-{[2-(4-morpholinyl)ethyl]amino}-5-phenyl-2-cyclohexen-1-one](/img/structure/B4968481.png)


![11-(allyloxy)-3,4,5,6-tetrachloro-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B4968491.png)



![N-(3-chlorophenyl)-N-{2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B4968508.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(2-ethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4968509.png)


![11-benzoyl-7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B4968546.png)
![N-(4-acetylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B4968552.png)